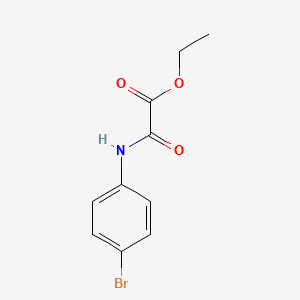

Ethyl (4-Bromoanilino)(Oxo)Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (4-Bromoanilino)(Oxo)Acetate is an organic compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the para position and an ethyl ester group at the oxoacetate position

Métodos De Preparación

Ethyl (4-Bromoanilino)(Oxo)Acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl oxalyl monochloride with 4-bromoaniline . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Ethyl (4-Bromoanilino)(Oxo)Acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

Reduction Reactions: The compound can be reduced to form different derivatives. For example, the reduction of the ester group can yield the corresponding alcohol.

Oxidation Reactions: Oxidation of the compound can lead to the formation of different oxo derivatives. Reagents such as potassium permanganate or chromium trioxide can be used for these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Ethyl (4-Bromoanilino)(Oxo)Acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activities. For instance, it has been utilized in the development of anti-inflammatory agents and other therapeutic compounds .

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives synthesized from this compound. Compounds derived from this precursor have shown promising results against various cancer cell lines, indicating potential as antitumor agents. For example, modifications to the aniline ring can enhance binding affinity to cancer targets, as evidenced by structure-activity relationship studies .

Photocatalytic Reactions

The compound has been employed in photocatalytic oxidative reactions, where it acts as a catalyst under visible light irradiation. This application is particularly relevant in green chemistry, as it allows for chemical transformations under mild conditions without the need for harsh reagents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Used in anti-inflammatory and anticancer drugs |

| Anticancer Activity | Potential in treating various cancers | Effective against multiple cancer cell lines |

| Photocatalytic Reactions | Catalyzes oxidative cleavage reactions | Operates under mild conditions with visible light |

Case Study 1: Anticancer Derivatives

A study investigated various derivatives of this compound for their anticancer properties. The derivatives were tested against three cancer cell lines: SGC-7901, A549, and HeLa. One derivative exhibited significant potency, disrupting microtubule organization and inhibiting cell cycle progression at the G2/M phase. This suggests a mechanism similar to that of known chemotherapeutic agents targeting tubulin .

Case Study 2: Green Chemistry Application

In another study, this compound was utilized as a photocatalyst in the oxidative cleavage of activated alkynes. The reaction demonstrated high efficiency under visible light conditions, showcasing the compound's utility in sustainable chemical processes. This method not only reduced waste but also minimized energy consumption compared to traditional methods .

Mecanismo De Acción

The mechanism by which Ethyl (4-Bromoanilino)(Oxo)Acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound to its molecular targets.

Comparación Con Compuestos Similares

Ethyl (4-Bromoanilino)(Oxo)Acetate can be compared with other similar compounds, such as:

Ethyl (4-Fluoroanilino)(Oxo)Acetate: Similar structure but with a fluorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.

Ethyl (4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy)(Phenyl)Acetate: Contains a chromenyl group, which can lead to different chemical and biological properties.

Ethyl (2-Methyl-5-Nitroanilino)(Oxo)Acetate:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical behavior and interactions in various applications.

Actividad Biológica

Ethyl (4-Bromoanilino)(Oxo)Acetate is a compound with significant potential in various biological applications, including medicinal chemistry and enzyme inhibition studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10BrNO3 and a CAS number of 24451-15-8. Its structure features a bromo-substituted aniline moiety attached to an oxoacetate group, which enhances its reactivity and biological activity. The presence of the bromine atom plays a crucial role in its interaction with biological molecules, potentially influencing binding affinity and specificity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The compound may act as an inhibitor or modulator of specific pathways, depending on the target. The bromine atom can facilitate halogen bonding, which is known to enhance interactions with molecular targets.

Enzyme Inhibition

Research has indicated that this compound can be utilized in studies focusing on enzyme inhibition. Its unique structure allows it to serve as a probe in X-ray crystallography studies, aiding in the understanding of protein-ligand interactions.

Antimicrobial and Anticancer Properties

Studies have explored the potential of this compound and its derivatives for antimicrobial and anticancer applications. For instance, derivatives synthesized from this compound have exhibited significant antioxidant properties and have been evaluated for anti-diabetic and anti-Alzheimer activities. These findings suggest that the compound may have therapeutic potential in treating various diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 2-Aminoacetate | C4H9NO2 | Contains an amino group; used in peptide synthesis |

| Ethyl 4-Chloroaniline | C8H10ClN | Similar aromatic structure; used in dye manufacturing |

| Ethyl 3-Aminobenzoate | C9H11NO2 | Contains an amino group; used as a pharmaceutical intermediate |

This compound is unique due to its combination of a brominated aniline structure and an oxoacetate group, which may enhance its reactivity compared to non-brominated analogs.

Case Studies

- Antioxidant Activity : In a study evaluating various derivatives of isatin-based Schiff bases synthesized using this compound, compound 5a exhibited the highest antioxidant and scavenging activities among tested samples.

- Enzyme Interaction : Preliminary studies suggest that compounds with similar structures can bind to target proteins, influencing biological pathways related to disease processes. This highlights the need for further research into the specific interactions of this compound with biological molecules.

Propiedades

IUPAC Name |

ethyl 2-(4-bromoanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWFLEVLFXJHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.